2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-7-8-12(2)14(9-11)16-10-23-18(20-16)21-17(22)13-5-3-4-6-15(13)19/h3-10H,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUONFBCXXLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization to introduce the bromine and benzamide groups. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: Introduction of the bromine atom is usually done using brominating agents such as bromine or N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the benzamide group through a reaction with benzoyl chloride or a similar reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic pathways.
Biology
The compound has shown promising biological activities , which include:
- Antimicrobial Activity : Studies indicate potential effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines (e.g., MCF7) .
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Activity :
- Molecular Docking Studies :
Mechanism of Action
The mechanism by which 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The benzamide ring’s substituents significantly influence physicochemical properties and bioactivity. Key analogues include:
| Compound Name | Substituent on Benzamide | Molecular Weight | Biological Activity (if reported) | Synthesis Yield |
|---|---|---|---|---|
| 2-Bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | 2-Bromo | 441.57 (calc.) | NF-κB signal modulation (inferred) | Not reported |
| N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) | 4-Piperidinylsulfonyl | 485.62 | Enhanced NF-κB activation | High |
| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | 2,4-Dichloro | 271.13 | Anti-inflammatory (inferred) | 76–84% |
| 4-[Cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | 4-Sulfamoyl | 441.57 | Not reported | Not reported |
- Bromo vs.
Variations on the Thiazole Ring
The thiazole’s 4-position substituent modulates steric and electronic interactions:
| Compound Name | Thiazole Substituent | Key Properties |
|---|---|---|
| 2-Bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | 2,5-Dimethylphenyl | Enhanced lipophilicity; steric bulk |
| 3-{4-(4-Bromophenyl)-1,3-thiazol-2-ylamino}propanoic acid (3i) | 4-Bromophenyl | Bromine introduces reactivity for further functionalization |
| N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide | 2,5-Dimethoxyphenyl | Methoxy groups increase electron density |
- Dimethylphenyl vs. Methoxyphenyl : The 2,5-dimethylphenyl group in the target compound offers steric hindrance and moderate lipophilicity, whereas methoxy groups in analogues (e.g., ) enhance solubility but may reduce membrane permeability .
Biological Activity
2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound's structure includes a bromine atom, a benzamide group, and a thiazole ring. These features are significant in determining its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
| Molecular Formula | C18H15BrN2OS |
| Molecular Weight | 396.29 g/mol |
| CAS Number | 313241-85-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring is often associated with cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating significant growth inhibition in cancer cells. The structure-activity relationship (SAR) suggests that specific substitutions on the phenyl and thiazole rings enhance this activity .
A comparative analysis showed that compounds with electron-donating groups at specific positions on the phenyl ring exhibited improved anticancer efficacy. For example, compounds with dimethyl substitutions at positions 3 and 4 of the phenyl ring demonstrated enhanced cytotoxicity against human cancer cell lines .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. Studies have reported that compounds similar to 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exhibited potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
-
Antitumor Efficacy Study :
A study evaluated the effects of a related thiazole derivative on human cancer cell lines (A-431 and Jurkat). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, a standard chemotherapy agent. Molecular dynamics simulations revealed that the compound interacted primarily through hydrophobic contacts with target proteins involved in cell proliferation . -
Antibacterial Activity Assessment :
In another study, a series of thiazole derivatives were synthesized and tested for antibacterial activity. The results demonstrated that compounds with similar structural characteristics to 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide showed comparable efficacy to established antibiotics like norfloxacin .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding how the compound interacts within biological systems. Preliminary findings suggest that 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide may exhibit moderate binding affinity to serum proteins such as human serum albumin (HSA). This interaction can significantly influence its bioavailability and therapeutic efficacy .
Toxicological evaluations indicate no mutagenicity; however, there are concerns regarding potential hepatotoxicity and interactions with cytochrome P450 enzymes, which could affect drug metabolism .
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclization of 2-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate treatment to form the thiazole core .
- Amide coupling : Reaction of the thiazole amine with 2-bromobenzoyl chloride in pyridine under reflux, with purification via chromatography or recrystallization . Key optimizations include controlling solvent polarity (e.g., ethanol for cyclization, DMF for coupling), temperature (reflux for cyclization, room temperature for coupling), and stoichiometric ratios to minimize by-products .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray diffraction : SHELXL (via WinGX suite) refines crystal structures, resolving anisotropic displacement parameters and hydrogen bonding networks .
Q. How do the functional groups (bromine, thiazole, benzamide) influence reactivity and biological activity?
- Bromine : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) to introduce diverse substituents .
- Thiazole : Enhances π-π stacking with biological targets (e.g., enzyme active sites), contributing to antimicrobial or anticancer activity .
- Benzamide : Stabilizes intermolecular hydrogen bonds (N–H⋯O/N) in crystal packing, critical for structural stability .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disorder modeling : Flexible substituents (e.g., 2,5-dimethylphenyl) may exhibit positional disorder; partial occupancy refinement in SHELXL resolves this .
- Hydrogen bonding ambiguity : Graph-set analysis (e.g., R(8) motifs) distinguishes intramolecular vs. intermolecular interactions .
- Anisotropic displacement : ORTEP-III visualizes thermal ellipsoids to assess dynamic disorder .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC values (e.g., antimicrobial assays) may stem from:
- Strain specificity : Gram-positive vs. Gram-negative bacterial membrane permeability differences .
- Assay conditions : Varying solvent (DMSO vs. aqueous buffers) affects compound solubility and bioavailability .
- Positive controls : Normalize data using reference inhibitors (e.g., ciprofloxacin for antibacterial studies) .
Q. What computational and experimental methods elucidate its mechanism of action against enzyme targets?
- Molecular docking (AutoDock/Vina) : Predicts binding affinity to enzymes like dihydrofolate reductase (DHFR) or kinase domains .
- Enzyme inhibition assays : Measure activity via spectrophotometric monitoring (e.g., NADPH oxidation for DHFR) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate docking predictions .
Q. How do reaction mechanisms differ between nucleophilic substitution and oxidation pathways for this compound?
- Nucleophilic substitution (SAr) : Bromine displacement by amines occurs via a two-step mechanism (Meisenheimer intermediate), favored in polar aprotic solvents (DMF) .
- Oxidation : Thiazole sulfur undergoes oxidation to sulfoxide/sulfone using HO, monitored by TLC and confirmed via MS sulfoxide mass shift (+16/+32 Da) .
Q. What role do intermolecular interactions play in stabilizing its crystal structure?
- Classical hydrogen bonds : N–H⋯N/O interactions form centrosymmetric dimers (e.g., N1–H1⋯N2 in related thiazole derivatives) .
- Non-classical interactions : C–H⋯π and π-π stacking (3.5–4.0 Å spacing) between aromatic rings enhance lattice stability .
Q. How do solvent polarity and proticity affect its synthetic yield and purity?
- Polar aprotic solvents (DMF, DMSO) : Improve amide coupling yields (>80%) by stabilizing transition states .
- Protic solvents (MeOH, EtOH) : Reduce thiazole ring oxidation but may promote hydrolysis; anhydrous conditions are critical for moisture-sensitive steps .
Q. What strategies optimize the compound’s bioactivity through structural analogs?
- Thiazole substitution : Replacing 2,5-dimethylphenyl with electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition (e.g., ~30% lower IC for DHFR) .
- Benzamide modification : Introducing methoxy or fluoro substituents improves membrane permeability (logP optimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
